molecular formula C17H18ClN3O B072821 Clobenzepam CAS No. 1159-93-9

Clobenzepam

Cat. No.: B072821
CAS No.: 1159-93-9
M. Wt: 315.8 g/mol
InChI Key: IDWVKNARDDZONS-UHFFFAOYSA-N
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Description

Clobenzepam is a benzodiazepine derivative known for its anticonvulsant and anxiolytic properties. It is primarily used in the treatment of epilepsy and anxiety disorders. Benzodiazepines, including this compound, function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clobenzepam can be synthesized through several methods, typically involving the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized to produce this compound. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. Continuous flow chemistry is often employed to enhance efficiency and yield. This method involves the use of microreactors where the reactants are continuously pumped through a series of reaction chambers, allowing for precise control over reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: Clobenzepam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.

    Reduction: Reduction of this compound typically involves the conversion of the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom in this compound is replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or bromine.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Amino derivatives of this compound.

    Substitution: Various halogenated or functionalized derivatives of this compound.

Scientific Research Applications

Clobenzepam has a wide range of applications in scientific research:

Mechanism of Action

Clobenzepam exerts its effects by binding to the GABA-A receptor in the central nervous system. This binding increases the receptor’s affinity for GABA, the primary inhibitory neurotransmitter in the brain. The enhanced GABAergic activity leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. This mechanism underlies this compound’s anticonvulsant and anxiolytic properties .

Comparison with Similar Compounds

Clobenzepam’s distinct pharmacological profile makes it particularly effective in certain clinical scenarios, such as refractory epilepsy and specific anxiety disorders.

Properties

CAS No.

1159-93-9

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

2-chloro-5-[2-(dimethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H18ClN3O/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22/h3-8,11,19H,9-10H2,1-2H3

InChI Key

IDWVKNARDDZONS-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O

Canonical SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)NC3=CC=CC=C3C1=O

melting_point

165.5 °C

Key on ui other cas no.

1159-93-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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